molecular formula C4H6N4O B7796706 6-hydrazinyl-1H-pyrimidin-4-one

6-hydrazinyl-1H-pyrimidin-4-one

Cat. No.: B7796706
M. Wt: 126.12 g/mol
InChI Key: SOZMLVZVUQOOND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazino-6-hydroxypyrimidine typically involves the reaction of 6-hydroxypyrimidine with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the formation of the hydrazino derivative .

Industrial Production Methods

While specific industrial production methods for 4-Hydrazino-6-hydroxypyrimidine are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-6-hydroxypyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives , while substitution reactions can produce a wide range of functionalized pyrimidines .

Scientific Research Applications

4-Hydrazino-6-hydroxypyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving nucleic acids and enzyme interactions.

    Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydrazino-6-hydroxypyrimidine involves its interaction with various molecular targets. The hydrazino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazino-6-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazino group allows for versatile chemical modifications, making it valuable in synthetic chemistry and biochemical research .

Properties

IUPAC Name

6-hydrazinyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-8-3-1-4(9)7-2-6-3/h1-2H,5H2,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZMLVZVUQOOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=NC1=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=NC1=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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